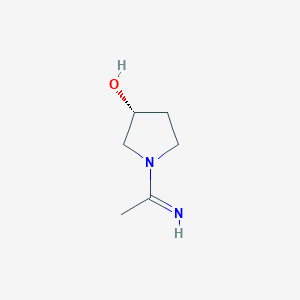![molecular formula C7H10O4 B11762097 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a unique bicyclic compound that features a fused furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid can be achieved through several methods. One notable method involves the enantioselective synthesis of the compound using chiral catalysts to ensure high enantiomeric purity . The reaction typically involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan
- (3S,3aS,6R,6aR)-2-Oxohexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate
Uniqueness
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1 |
InChIキー |
ZYYOMSWEXQYKOD-KZLJYQGOSA-N |
異性体SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O |
正規SMILES |
C1COC2C1C(CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


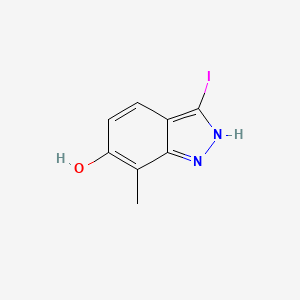
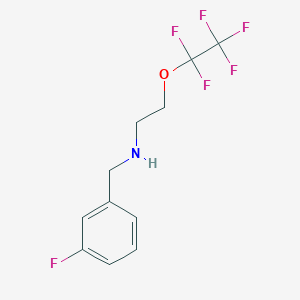
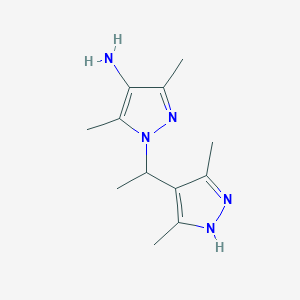

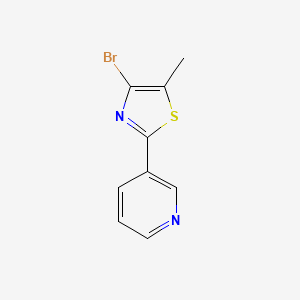
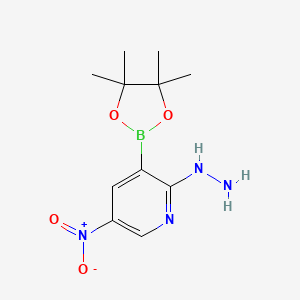

![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
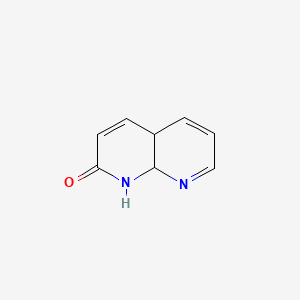
![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)


